N-(2-Pyridinylmethyl)-2-piperidinecarboxamide hydrochloride

Description

Molecular Architecture and Stereochemical Features

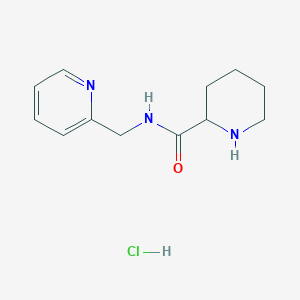

The molecular structure of N-(2-Pyridinylmethyl)-2-piperidinecarboxamide hydrochloride demonstrates a sophisticated arrangement of heterocyclic components that fundamentally determines its chemical and physical properties. The compound consists of a six-membered piperidine ring bearing a carboxamide functional group at the 2-position, which is subsequently connected to a 2-pyridinylmethyl substituent through the amide nitrogen atom. This particular substitution pattern creates a distinctive molecular geometry where the pyridine ring is positioned in close proximity to the piperidine system, potentially enabling intramolecular interactions that influence the overall conformational stability.

The stereochemical considerations of this compound are particularly noteworthy given the presence of the chiral center at the 2-position of the piperidine ring. The carboxamide group introduces a planar element into the otherwise three-dimensional molecular framework, creating opportunities for both intramolecular and intermolecular hydrogen bonding interactions. The nitrogen atom in the pyridine ring serves as a potential hydrogen bond acceptor, while the carboxamide group can function as both a hydrogen bond donor and acceptor, significantly influencing the compound's solid-state packing arrangements.

Table 1. Fundamental Molecular Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 1311314-57-4 | |

| Molecular Formula | C₁₂H₁₈ClN₃O | |

| Molecular Weight | 255.74 g/mol | |

| Chemical Class | Specialty Materials | |

| Purity Specification | 95% |

The conformational flexibility of the methylenic bridge connecting the pyridine ring to the carboxamide nitrogen introduces additional complexity to the molecular architecture. This flexible linker allows for rotation around multiple bonds, potentially giving rise to different conformational isomers that may coexist in solution or preferentially adopt specific orientations in the crystalline state. The hydrochloride salt formation further modifies the electronic distribution within the molecule, particularly affecting the basicity of the piperidine nitrogen and the overall polarity of the compound.

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.ClH/c16-12(11-6-2-4-8-14-11)15-9-10-5-1-3-7-13-10;/h1,3,5,7,11,14H,2,4,6,8-9H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPUDYLBORUYJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)NCC2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-Pyridinylmethyl)-2-piperidinecarboxamide hydrochloride is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C12H18ClN3O

- Molecular Weight : 255.75 g/mol

- CAS Number : 1236265-65-8

- MDL Number : MFCD13562795

This compound belongs to the class of piperidine carboxamides and is characterized by the presence of a pyridine ring, which enhances its biological interactions.

This compound primarily functions through the inhibition of specific enzymes involved in critical metabolic pathways. A notable target is InhA, an enoyl-acyl carrier protein reductase essential for fatty acid biosynthesis in Mycobacterium tuberculosis.

Inhibition of InhA

Research indicates that this compound exhibits potent inhibition of InhA, with efficacy exceeding 90% under optimal conditions. Structural modifications have been shown to enhance its binding affinity, making it particularly effective against multidrug-resistant strains of M. tuberculosis .

Antiproliferative Activity

Recent studies have expanded the investigation into the antiproliferative effects of this compound against various cancer cell lines:

- Cell Lines Tested :

- A-549 (lung cancer)

- MCF-7 (breast cancer)

- HT-29 (colon cancer)

One derivative demonstrated an IC50 value of 0.90 μM, indicating a higher potency than doxorubicin in several assays. This suggests potential applications in cancer therapy .

Study on Anticancer Activity

A study focused on pyrrolidine carboxamides revealed that derivatives of this compound exhibited significant cytotoxicity against the aforementioned cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Multitarget Kinase Inhibition

In another investigation, derivatives were evaluated for their ability to inhibit multiple kinases such as VEGFR-2, ERK-2, and Abl-1. A representative compound showed an IC50 value of 11.3 μM against HepG2 liver cancer cells, indicating its potential as a multitarget therapeutic agent .

Summary of Biological Activities

| Activity | Target/Effect | IC50 Value |

|---|---|---|

| Inhibition of InhA | Mycobacterium tuberculosis | >90% efficacy |

| Antiproliferative Activity | A-549 (lung cancer) | 0.90 μM |

| MCF-7 (breast cancer) | Not specified | |

| HT-29 (colon cancer) | Not specified | |

| Multitarget Kinase Inhibition | HepG2 liver cancer | 11.3 μM |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Local Anesthetic Agents: Bupivacaine, Mepivacaine, and Ropivacaine

The most closely related compounds are local anesthetics in the aminoamide class, which share the 2-piperidinecarboxamide core but differ in substituents:

Key Differences :

- Substituents on Piperidine Nitrogen: Bupivacaine, Mepivacaine, and Ropivacaine feature alkyl chains (butyl, methyl, propyl) on the piperidine nitrogen, which influence lipid solubility and duration of action.

- Aromatic Substituents : The local anesthetics use a 2,6-dimethylphenyl group on the amide nitrogen, enhancing sodium channel blockade. The target compound substitutes this with a 2-pyridinylmethyl group, which may confer distinct binding properties due to the pyridine ring’s electronegativity .

Intermediate and Simplified Analogs

N-(2',6'-Dimethylphenyl)-2-piperidinecarboxamide Hydrochloride (CAS 15883-20-2)

- Structure : Lacks an alkyl group on the piperidine nitrogen, serving as a synthetic intermediate for Ropivacaine.

- Role : Highlights the importance of the 2,6-dimethylphenyl group in anesthetic activity .

N-Methylpiperidine-2-carboxamide Hydrochloride

Pyridine-Containing Derivatives

Pexidartinib Hydrochloride

- Structure : Contains a pyridine ring but with a complex pyrrolopyridine scaffold.

- Application: Used for tenosynovial giant cell tumor (TGCT), illustrating how pyridine derivatives can target kinases rather than ion channels .

Example 14 Compound (from )

- Structure : N-ethyl-N-(2-pyridinylmethyl)-2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-acetamide·HCl.

Pharmacodynamic Implications

- Local Anesthetics : The 2,6-dimethylphenyl group in Bupivacaine and analogs is critical for hydrophobic interactions with sodium channels. Replacement with 2-pyridinylmethyl may shift target specificity, possibly toward receptors like GABA or nicotinic acetylcholine receptors .

- Metabolic Stability : The pyridine ring in the target compound could enhance metabolic stability compared to phenyl groups, as seen in kinase inhibitors like Pexidartinib .

Q & A

Q. Critical Factors :

- Catalyst Selection : Amide coupling agents like HATU or EDCI improve reaction efficiency .

- Purification : Column chromatography or recrystallization ensures high purity, which is critical for biological studies .

- Temperature Control : Excessive heat during salt formation may degrade the product .

How does the substitution pattern on the pyridine ring affect the compound’s receptor binding affinity?

Advanced Research Question

- Structural Insights : The pyridine ring’s electron-withdrawing properties and steric bulk influence interactions with target receptors (e.g., ion channels or enzymes). Substitutions at the 2-position enhance steric complementarity, while halogenation alters electronic profiles .

- Methodology :

- Docking Studies : Computational models (e.g., AutoDock) predict binding modes.

- SAR Analysis : Compare IC₅₀ values of analogs with varying substituents (e.g., methyl, chloro) .

What analytical techniques are recommended for characterizing purity and structure?

Basic Research Question

- Purity Analysis :

- HPLC : Use a C18 column with UV detection (λ = 254 nm); ≥95% purity is standard for pharmacological studies .

- TGA/DSC : Assess salt stability and hydration .

- Structural Confirmation :

- NMR : ¹H and ¹³C spectra verify the pyridinylmethyl and piperidine moieties .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) .

How can researchers resolve discrepancies in biological activity data across studies?

Advanced Research Question

- Potential Causes :

- Solutions :

- Orthogonal Assays : Validate results using SPR (binding affinity) and enzymatic assays (functional activity) .

- Standardized Protocols : Adopt guidelines from journals like Nature Protocols for reproducibility .

What are the best practices for designing enzyme inhibition studies with this compound?

Advanced Research Question

- Experimental Design :

- IC₅₀ Determination : Use a 10-point dilution series (1 nM–100 μM) and nonlinear regression analysis .

- Controls : Include positive (known inhibitor) and negative (DMSO vehicle) controls.

- Mechanistic Studies :

- Pre-incubation Time : Test time-dependent inhibition to distinguish reversible vs. covalent binding .

- Crystallography : Co-crystallize with the target enzyme to visualize binding interactions .

How does the hydrochloride salt form influence solubility and bioavailability?

Basic Research Question

- Solubility : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water) compared to the free base, facilitating in vitro assays .

- Bioavailability : Salt forms improve dissolution rates, but in vivo studies require pharmacokinetic profiling (e.g., Cₘₐₓ, Tₘₐₓ) in rodent models .

What strategies optimize stability in aqueous solutions for long-term studies?

Advanced Research Question

- Stability Testing :

- pH Screening : Assess degradation rates at pH 3–8 using LC-MS .

- Temperature : Store at −20°C in lyophilized form to prevent hydrolysis .

- Formulation : Add antioxidants (e.g., ascorbic acid) or use cyclodextrin complexes to enhance shelf life .

How do structural modifications to the piperidine ring impact metabolic stability and toxicity?

Advanced Research Question

- Metabolism :

- Cytochrome P450 Assays : Test hepatic clearance using human liver microsomes. Methylation at the piperidine nitrogen reduces CYP3A4-mediated oxidation .

- Toxicity :

- hERG Binding Assays : Modifications that increase lipophilicity may raise cardiac toxicity risks .

- Ames Test : Screen for mutagenicity in Salmonella strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.